N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclohex-3-ene-1-carboxamide
Description
Properties
IUPAC Name |
N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4S/c1-21-15(8-10-17(11-9-15)22(2,19)20)12-16-14(18)13-6-4-3-5-7-13/h3-4,13H,5-12H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGMYQWCKILWNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(CC1)S(=O)(=O)C)CNC(=O)C2CCC=CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclohex-3-ene-1-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C18H24N2O5S
- Molecular Weight : 412.5 g/mol
- Structural Features : The compound features a cyclohexene ring, a piperidine moiety with methanesulfonyl and methoxy substitutions, and a carboxamide functional group.
The biological activity of this compound is thought to involve interactions with specific molecular targets. The methanesulfonyl group may enhance its reactivity, while the piperidine and cyclohexene structures contribute to its binding affinity to various enzymes and receptors, influencing cellular signaling pathways.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that derivatives of methanesulfonyl-substituted compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in mediating inflammation.
Enzyme Inhibition
The compound may act as an inhibitor of certain enzymes involved in inflammatory pathways. For example:
- COX Inhibition : Compounds with similar structural motifs have demonstrated potent COX-2 inhibition, which is associated with reduced inflammatory responses in various models .
Research Findings and Case Studies
Several studies have explored the biological implications of compounds related to this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on molecular features, synthesis, and inferred pharmacological properties.
Structural Analogues and Key Differences
*Estimated based on structural analysis.
Metabolic Stability and Physicochemical Properties
- Cyclohexene vs. Oxazole : The target’s cyclohexene ring introduces conformational flexibility, which may improve binding to dynamic protein pockets compared to the rigid oxazole in .
- Halogen Effects : ’s chloro-fluorophenyl group increases molecular weight and lipophilicity (clogP ~3.5), likely reducing aqueous solubility vs. the target compound (estimated clogP ~2.1) .
Inferred Pharmacological Profiles
- Target Selectivity : The methoxy group in the target compound may engage in hydrogen bonding with residues like serine or threonine, a feature absent in ’s pyrazine-containing analogue .
Preparation Methods
Retrosynthetic Analysis
The target compound decomposes into two primary fragments:
- Cyclohex-3-ene-1-carboxylic acid derivative : Serves as the acyl component for amide bond formation.
- 1-Methanesulfonyl-4-methoxypiperidin-4-yl)methylamine : Provides the amine nucleophile.
Key challenges include the introduction of the methoxy and methanesulfonyl groups on the piperidine ring and the stereoselective formation of the cyclohexene double bond.
Synthesis of Cyclohex-3-ene-1-carboxylic Acid Derivatives
Dehydration of Cis-4,5-Diol Precursors
The cyclohexene ring is synthesized via acid-catalyzed dehydration of a cis-4,5-diol intermediate. As detailed in WO1998007685A1, treatment of the diol with sulfuryl chloride (SO₂Cl₂) in pyridine/CH₂Cl₂ at -78°C induces elimination, forming the olefin (Figure 1).
Reaction Conditions :
Synthesis of 1-Methanesulfonyl-4-methoxypiperidin-4-yl)methylamine
Piperidine Ring Functionalization
WO2014200786A1 outlines a protocol for introducing substituents to piperidine:
Methoxy Group Installation
Piperidin-4-one undergoes nucleophilic attack by a methoxide species under SN2 conditions. For example, treatment with trimethyloxonium tetrafluoroborate in dichloromethane introduces the methoxy group at C4.
Methanesulfonylation at N1
The secondary amine is sulfonylated using methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) in THF at 0°C.
Reaction Conditions :
- Sulfonylating Agent : MsCl (1.5 equiv)
- Base : Triethylamine (3.0 equiv)
- Solvent : THF
- Yield : 89–93%
Coupling of Fragments via Amide Bond Formation
Activation of Carboxylic Acid
The cyclohex-3-ene-1-carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
Amidation with Piperidine Amine
The acyl chloride reacts with (1-methanesulfonyl-4-methoxypiperidin-4-yl)methylamine in dichloromethane with catalytic DMAP (Figure 2).
Optimized Conditions :
- Coupling Agent : Acyl chloride (1.1 equiv)
- Base : DMAP (0.1 equiv)
- Solvent : CH₂Cl₂
- Yield : 68–74%
Purification and Characterization
Chromatographic Techniques
- Flash Chromatography : Silica gel (230–400 mesh) with EtOAc/hexane gradients.
- HPLC : C18 column, 70:30 acetonitrile/water, 1.0 mL/min flow rate.
Q & A
Q. What are the optimal synthetic routes for this compound, considering functional group compatibility and yield efficiency?
The synthesis typically involves multi-step reactions starting with cyclohexene carboxamide derivatives and functionalized piperidine intermediates. Key steps include:
- Piperidine ring modification : Introduction of methanesulfonyl and methoxy groups via nucleophilic substitution under anhydrous conditions (e.g., DMF as solvent, 60–80°C) .
- Amide coupling : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the piperidine moiety to the cyclohexene carboxamide backbone .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the final product.
Table 1 : Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Piperidine sulfonation | Methanesulfonyl chloride, DMF, 80°C, 6h | 65–75 | |
| Amide coupling | EDC, HOBt, DCM, rt, 12h | 70–85 |
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- Purity assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
- Structural confirmation :
- NMR : H and C NMR to verify methanesulfonyl (δ ~3.0 ppm, singlet) and cyclohexene olefinic protons (δ ~5.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 385.15) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., IC determination using ATP-coupled assays) .
- Receptor binding : Radioligand displacement assays (e.g., competitive binding with H-labeled ligands in GPCR models) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for synthesis?
- Variables : Temperature, solvent polarity, catalyst loading, and reaction time.
- Statistical modeling : Central Composite Design (CCD) to identify optimal parameters. For example, a study on flow-chemistry optimization achieved 85% yield by adjusting residence time (30 min) and temperature (70°C) .
- Case study : A 3 factorial design resolved solvent effects (DMF vs. THF) on coupling efficiency, revealing DMF as superior for amide bond formation .
Q. What computational strategies predict binding affinity and metabolic stability?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase active sites) .
- ADMET prediction : SwissADME or QikProp to estimate logP (2.8–3.5), CYP450 metabolism, and bioavailability .
- Quantum mechanics : DFT calculations (B3LYP/6-31G*) to assess electronic properties of the methanesulfonyl group, influencing metabolic oxidation .
Q. How to address discrepancies in reported solubility or stability data?
- Controlled reproducibility : Standardize solvent systems (e.g., PBS pH 7.4 for aqueous solubility) and storage conditions (−20°C under argon) .
- Degradation studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring to identify hydrolytic or oxidative degradation pathways .
Q. What strategies modify pharmacokinetic properties while retaining bioactivity?
- Prodrug design : Esterification of the carboxamide group to enhance oral bioavailability (e.g., ethyl ester prodrugs with 3-fold increased C in rodent models) .
- Structural analogs : Replace cyclohexene with aromatic rings to improve metabolic stability, guided by SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
